Favipiravir

Catalog No.
S001354
CAS No.
259793-96-9
M.F
C5H4FN3O2
M. Wt
157.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Favipiravir

CAS Number

259793-96-9

Product Name

Favipiravir

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carboxamide

Molecular Formula

C5H4FN3O2

Molecular Weight

157.10 g/mol

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)

InChI Key

ZCGNOVWYSGBHAU-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F

Solubility

slightly soluble in water

Synonyms

Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical)

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F

Isomeric SMILES

C1=C(N=C(C(=N1)O)C(=O)N)F

Description

The exact mass of the compound Favipiravir is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action

Favipiravir works by inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme, a crucial enzyme for viral replication []. RdRp helps the virus create copies of its RNA genome, which is essential for the virus to spread and infect new cells. Favipiravir interferes with this process by incorporating itself into the viral RNA chain, causing mutations and ultimately stopping the virus from replicating [].

This mechanism of action is distinct from other antiviral drugs, making Favipiravir a potential candidate for treating viruses that have developed resistance to existing medications.

Research on Favipiravir for COVID-19

Favipiravir has been extensively studied as a potential treatment for COVID-19 caused by the SARS-CoV-2 virus. Early in vitro and animal studies showed promising results, suggesting Favipiravir could inhibit SARS-CoV-2 replication [].

Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is classified as a pyrazinecarboxamide. It was initially developed in Japan by Toyama Chemical Co. for the treatment of influenza and has since been repurposed for use against COVID-19. The compound acts as a prodrug that is converted into its active form, favipiravir-ribose-5'-triphosphate, within the body, which exerts its antiviral effects by inhibiting viral RNA-dependent RNA polymerase .

Favipiravir's antiviral effect targets the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication []. It acts as a viral RNA mutagen, causing errors during viral RNA synthesis and ultimately inhibiting viral replication [].

  • Toxicity: Studies suggest potential teratogenicity (birth defects) in animal models []. Due to this risk, Favipiravir is not recommended for pregnant women [].
  • Other Hazards: Limited data exists on other specific hazards associated with Favipiravir. However, as with any medication, proper handling and adherence to prescribed dosages are crucial.

  • Fluorination: The introduction of a fluorine atom at the 6-position of the pyrazine ring is a critical step.
  • Hydrolysis: The nitrile group present in intermediates is hydrolyzed to form the carboxamide group.
  • Hydroxylation: A hydroxyl group is added to the 3-position of the pyrazine ring.

These reactions can be performed through various synthetic routes, often involving intermediates like 3-aminopyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carbonitrile .

Favipiravir exhibits significant antiviral activity through several mechanisms:

  • Inhibition of RNA-dependent RNA polymerase: The active metabolite of favipiravir competes with natural nucleotides and incorporates into viral RNA, leading to mutations and ultimately inhibiting viral replication .
  • Broad-spectrum efficacy: While originally developed for influenza, favipiravir has shown effectiveness against other RNA viruses due to the conserved nature of their RNA polymerases .

Favipiravir can be synthesized using various methods:

  • Traditional Synthesis: This involves multiple steps including fluorination, hydrolysis, and hydroxylation of intermediates derived from pyrazine derivatives.
  • Continuous Flow Chemistry: Recent advancements have introduced continuous flow reactors to improve yield and scalability in the synthesis process .
  • One-pot Procedures: These methods aim to streamline the synthesis by combining multiple steps into a single reaction sequence .

Notably, the yield and purity of favipiravir can vary significantly depending on the synthesis route employed.

Favipiravir's interactions with other compounds and enzymes have been extensively studied:

  • Enzyme Interactions: Favipiravir is metabolized by cellular enzymes such as hypoxanthine-guanine phosphoribosyl transferase to form its active triphosphate derivative .
  • Nucleotide Competition: Studies indicate that favipiravir-ribose-5'-triphosphate competes with natural purines for binding to RNA-dependent RNA polymerase, affecting its efficacy against viral replication .

Favipiravir shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
FavipiravirPyrazinecarboxamideInhibits RNA-dependent RNA polymeraseBroad-spectrum activity; prodrug mechanism
RemdesivirNucleotide analogInhibits viral RNA polymerasePhosphoramidate prodrug; primarily used for Ebola
RibavirinNucleoside analogInhibits viral replication via multiple mechanismsKnown for its use against hepatitis C
SofosbuvirNucleotide analogInhibits hepatitis C virus NS5B polymeraseSpecificity towards hepatitis C

Favipiravir's unique mechanism as a prodrug that requires intracellular conversion sets it apart from other antiviral agents that may act directly on viral components.

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

157.02875454 g/mol

Monoisotopic Mass

157.02875454 g/mol

Heavy Atom Count

11

Application

Antivirals

Appearance

Off-White to Light Orange Solid

Melting Point

187℃ to 193℃

Targets

DNA & RNA Polymerase

UNII

EW5GL2X7E0

Drug Indication

In 2014, favipiravir was approved in Japan to treat cases of influenza that were unresponsive to conventional treatment. Given its efficacy at targetting several strains of influenza, it has been investigated in other countries to treat novel viruses including Ebola and most recently, COVID-19.

Pharmacology

Favipiravir functions as a prodrug and undergoes ribosylation and phosphorylation intracellularly to become the active favipiravir-RTP.[A191688,A191724] Favipiravir-RTP binds to and inhibits RNA dependent RNA polymerase (RdRp), which ultimately prevents viral transcription and replication.[A191688,A191691]
Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX27 - Favipiravi

Mechanism of Action

The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage.

Other CAS

259793-96-9

Absorption Distribution and Excretion

The bioavailability of favipiravir is almost complete at 97.6%. The mean Cmax for the recommended dosing schedule of favipiravir is 51.5 ug/mL. Studies comparing the pharmacokinetic effects of multiple doses of favipiravir in healthy American and Japanese subjects are below: Japanese subjects First Dose: Cmax = 36.24 ug/mL tmax = 0.5 hr AUC = 91.40 ugxhr/mL American subjects First Dose: Cmax = 22.01 ug/mL tmax = 0.5 hr AUC = 44.11 ugxhr/mL Japanese Subjects Final Dose: Cmax = 36.23 ug/mL Tmax = 0.5 hr AUC = 215.05 ugxhr/mL American Subjects Final Dose: Cmax = 23.94 ug/mL Tmax = 0.6 hr AUC = 73.27 ugxhr/mL When favipiravir was given as a single dose of 400 mg with food, the Cmax decreased. It appears that when favipiravir is given at a higher dose or in multiple doses, irreversible inhibition of aldehyde oxidase (AO) occurs and the effect of food on the Cmax is lessened.
Favipiravir's metabolites are predominantly renally cleared.
The apparent volume of distribution of favipiravir is 15 - 20 L.
The recommended oral dosing regimen for favipiravir is as follows: Day 1: 1600 mg twice daily; Days 2-5: 600 mg twice daily. The reported CL/F for favipiravir 1600 mg dosed once daily is 2.98 L/hr ±0.30 and the CL/F values for favipiravir 600 mg dosed twice daily on days 1-2 and once daily on days 3-7 were 6.72 L/hr ±1.68 on Day 1, and 2.89 L/hr ±0.91 on Day 7. There is currently no reported clearance data for favipiravir 1600 mg dosed twice daily.

Metabolism Metabolites

Favipiravir is extensively metabolized with metabolites excreted mainly in the urine. The antiviral undergoes hydroxylation primarily by aldehyde oxidase and to a lesser extent by xanthine oxidase to the inactive metabolite, T705M1.

Wikipedia

Favipiravir
(+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide

Biological Half Life

The elimination half-life of favipiravir is estimated to range from 2 to 5.5 hours.

Dates

Modify: 2023-09-12
1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen
THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj
J; Reaction! research group. Modeling favipiravir antiviral efficacy against
emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics
Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]
Review. PubMed PMID: 32198838.


2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.
Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant
influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:
10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.


3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,
Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie
X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity
against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:
10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.


4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,
Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection
with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar
3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:
32124919.


5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against
life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:
10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:
32097670.


6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir
against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:
10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed
Central PMCID: PMC7034780.


7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo
L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined
favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically
ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:
jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.


8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)
treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020
Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed
PMID: 31673977.


9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,
Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies
virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:
10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.


10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,
Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin
and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta
Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.

Explore Compound Types